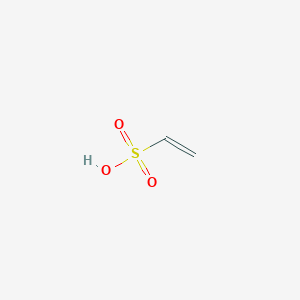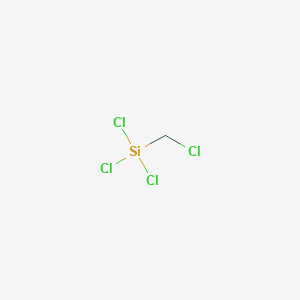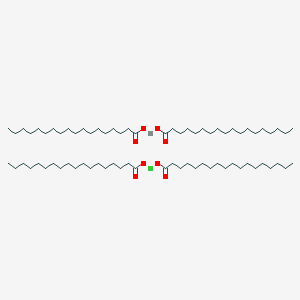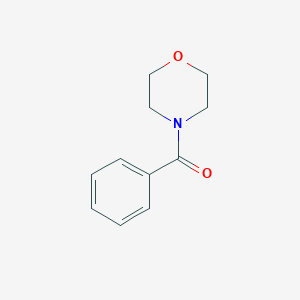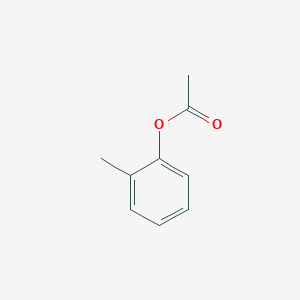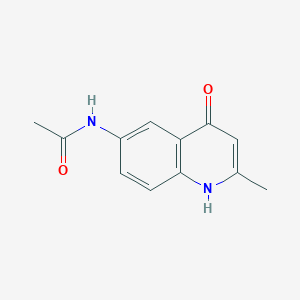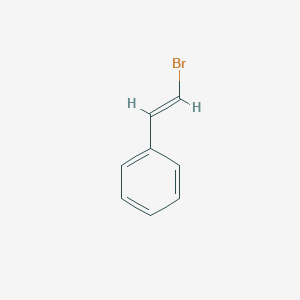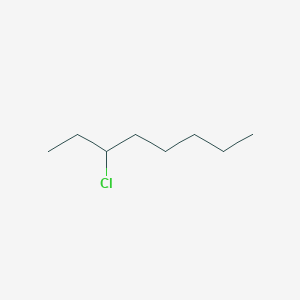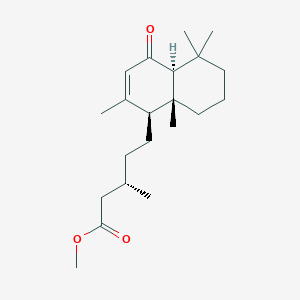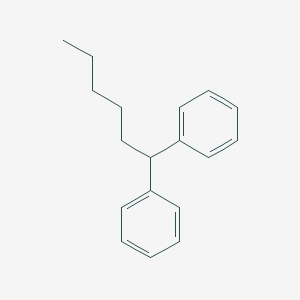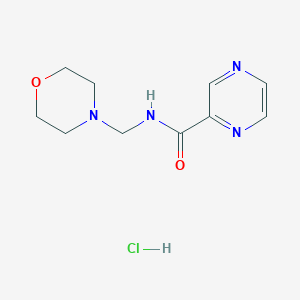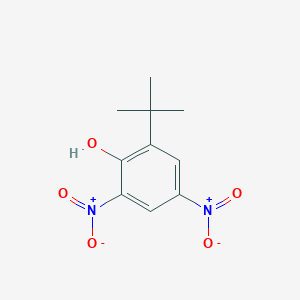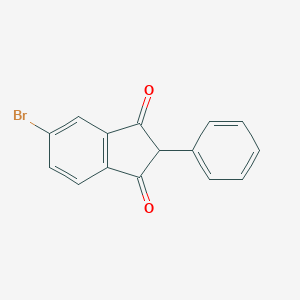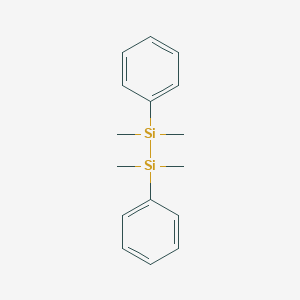
1,2-二苯基四甲基二硅烷
描述
Synthesis Analysis
The synthesis of 1,2-Diphenyltetramethyldisilane derivatives often involves the use of Lewis acid-catalyzed reactions, which can smoothly add to methylenecyclopropanes, producing useful intermediates in organic synthesis (Yu et al., 2009). Additionally, photolysis of certain precursors in the presence of specific conditions has been utilized for the synthesis, indicating a diverse range of synthetic methodologies available for these compounds (Leigh et al., 1997).
Molecular Structure Analysis
The molecular structure of derivatives related to 1,2-Diphenyltetramethyldisilane has been explored through various analytical techniques, revealing insights into their configuration and stability. For instance, X-ray crystallography has been employed to determine the spatial isolation of moieties within the molecule, contributing to its high stability (Wang et al., 2006).
Chemical Reactions and Properties
1,2-Diphenyltetramethyldisilane participates in diverse chemical reactions, including the cleavage of silicon-silicon bonds in the presence of 1,2-dibromoethane, influenced by the electron-releasing power of substituents. This reactivity showcases the compound's involvement in complex chemical transformations (Hosomi & Sakurai, 1972).
Physical Properties Analysis
The physical properties of 1,2-Diphenyltetramethyldisilane and its derivatives are crucial for their application in various fields. These compounds often exhibit unique photophysical properties, with intense luminescence and high quantum efficiencies, which are beneficial for their use in material science and optoelectronic applications (Li et al., 2010).
Chemical Properties Analysis
The chemical properties of 1,2-Diphenyltetramethyldisilane derivatives are characterized by their reactivity and the formation of various products through addition reactions. The living anionic addition reaction, for example, enables the regulation of the sequence of vinyl compounds, showcasing the versatility of these compounds in synthetic chemistry (Takahata et al., 2021).
科学研究应用
极性对裂解反应的影响:Hosomi和Sakurai(1972年)研究了对称取代的1,2-二苯基四甲基二硅烷中硅-硅键的裂解反应。他们发现双分子自由基取代的速率随取代基的电子释放能力增加而增加,建立了一个ρσ+关系 (Hosomi & Sakurai, 1972)。
烯烃存在下的光解反应:Ishikawa,Fuchikami和Kumada(1978年)研究了1,2-二苯基四甲基二硅烷及相关化合物在烯烃存在下的光解反应。他们发现反应通常产生1/1加成产物,产率高度取决于所使用烯烃的结构 (Ishikawa, Fuchikami, & Kumada, 1978)。
电化学氧化应用:Kunai等人(1993年)探索了氢硅烷的电化学氧化,包括1,2-二苯基四甲基二硅烷。他们成功地通过这一过程获得卤硅烷和二硅烷,表明了潜在的合成应用 (Kunai et al., 1993)。
键耦合电子转移过程:Al‐Kaysi和Goodman(2005年)研究了1,2-二苯基四甲基二硅烷的光氧化,提出了通过解离性回归电子转移(DRET)实现高效Si-Si键裂解的机制。这一见解可能与其他化合物中类似键的断裂相关 (Al‐Kaysi & Goodman, 2005)。
铂配合物中的还原消除:Kobayashi等人(1988年)发现在某些铂配合物中的还原消除可以产生对称-二苯基四甲基二硅烷。这一发现对有机金属化学中二硅烷的合成具有重要意义 (Kobayashi, Hayashi, Yamashita, & Tanaka, 1988)。
安全和危害
1,2-Diphenyltetramethyldisilane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Relevant Papers A study on the thermal decomposition of 1,1,2,2-tetramethyldisilane, which is similar to 1,2-Diphenyltetramethyldisilane, was performed by flash pyrolysis in a SiC microreactor in the temperature range from 295 to 1340 K . Another paper discusses the polar effects on the cleavage reaction of silicon-silicon bonds of 1,2-diaryltetramethyldisilane with 1,2-dibromoethane .
属性
IUPAC Name |
[dimethyl(phenyl)silyl]-dimethyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Si2/c1-17(2,15-11-7-5-8-12-15)18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOOIYHUTINYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)[Si](C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150752 | |
| Record name | 1,2-Diphenyltetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diphenyltetramethyldisilane | |
CAS RN |
1145-98-8 | |
| Record name | 1,2-Diphenyltetramethyldisilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diphenyltetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-Tetramethyl-1,2-diphenyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



